2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-
Overview
Description
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- is a synthetic derivative of the naturally occurring substance lapachol, found in the lapacho tree (Tabebuia impetiginosa or Tabebuia avellanedae).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- typically involves the cyclization of lapachol under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of lapachol to β-lapachone .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells. .
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other bioactive compounds
Mechanism of Action
The mechanism of action of 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- involves the inhibition of DNA topoisomerase I and II, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compound induces DNA damage and triggers apoptosis in cancer cells. Additionally, it modulates the production of pro-inflammatory cytokines and nitric oxide, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Lapachol: The parent compound from which β-lapachone is derived.
Etoposide: Another topoisomerase inhibitor with similar anticancer properties.
Camptothecin: A topoisomerase I inhibitor with potent anticancer activity
Uniqueness
2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- is unique due to its dual inhibition of topoisomerase I and II, which enhances its anticancer efficacy. Additionally, its broad spectrum of biological activities, including anti-inflammatory and antibacterial properties, sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrobenzo[h]thiochromene-5,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-15(2)8-7-11-13(17)12(16)9-5-3-4-6-10(9)14(11)18-15/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGIFMNYUZLTAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(S1)C3=CC=CC=C3C(=O)C2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432619 | |
Record name | 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646450-98-8 | |
Record name | 2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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